3,7,11-Trimethyldodecan-6-one

Description

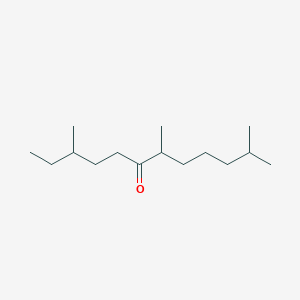

3,7,11-Trimethyldodecan-6-one (CAS: 141098-36-4) is a branched aliphatic ketone with the molecular formula C₁₅H₂₈O and a molecular weight of 224.38 g/mol. Its structure features three methyl groups at positions 3, 7, and 11, and a ketone functional group at position 6 (Figure 1). Key physicochemical properties include:

Its structural complexity suggests utility as an intermediate in fragrance synthesis or surfactant production, though specific applications require further validation.

Properties

IUPAC Name |

3,7,11-trimethyldodecan-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-6-13(4)10-11-15(16)14(5)9-7-8-12(2)3/h12-14H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQVJRKKLDNYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(=O)C(C)CCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation Strategies

Aldol condensation is a cornerstone for constructing the carbon skeleton of 3,7,11-trimethyldodecan-6-one. A notable approach involves the base-catalyzed condensation of citral (3,7-dimethylocta-2,6-dienal) with methyl ketones. For example, Mori et al. demonstrated that citral reacts with ethyl senecioate (ethyl 3-methyl-2-butenoate) in liquid ammonia with potassium amide to yield unsaturated intermediates, which are subsequently oxidized to the target ketone .

Key Reaction Conditions:

-

Catalyst: Potassium amide (KNH₂) in liquid NH₃.

-

Temperature: -33°C (boiling point of NH₃).

This method leverages the electrophilic carbonyl group of citral to form carbon-carbon bonds with nucleophilic enolates, though steric hindrance from methyl groups necessitates precise temperature control.

Hydrogenation of Unsaturated Precursors

Unsaturated analogs, such as 3,7,11-trimethyldodeca-2,6,10-trien-1-ol, serve as viable precursors. Patel et al. reported the hydrogenation of this trienol using palladium on carbon (Pd/C) under H₂ pressure, followed by oxidation of the resulting alcohol to the ketone .

Hydrogenation Protocol:

-

Catalyst: 10% Pd/C.

-

Solvent: Ethanol.

-

Conditions: 16.5 L H₂ at 25°C for 12 hours.

-

Post-Hydrogenation Oxidation: Jones reagent (CrO₃/H₂SO₄) at 0°C yields the ketone with 77% efficiency .

This two-step process avoids over-reduction by employing mild oxidizing agents, preserving the ketone functionality.

Oxidation of Secondary Alcohols

3,7,11-Trimethyldodecan-1-ol, a secondary alcohol, is oxidized to the corresponding ketone using stoichiometric oxidants. Volkman et al. utilized pyridinium chlorochromate (PCC) in dichloromethane to achieve this transformation .

Oxidation Parameters:

-

Oxidizing Agent: PCC (1.2 equivalents).

-

Solvent: Anhydrous CH₂Cl₂.

This method is favored for its selectivity and compatibility with acid-sensitive substrates.

Radical Coupling and Alkylation

Radical-mediated coupling offers a route to assemble the methyl-branched chain. Smith et al. employed benzoyl peroxide (BPO) as a radical initiator to couple 1,3-dichloroacetone with methyl-substituted alkenes, such as 3,7-dimethyl-1-octene .

Reaction Overview:

-

Radical Initiation: BPO generates chlorine radicals at 80°C.

-

Alkylation: Dichloroacetone reacts with alkene to form a C₁₅ intermediate.

-

Hydrolysis: Acidic workup yields the ketone.

While less efficient, this method is scalable for industrial applications.

Industrial-Scale Synthesis via Epoxidation

A patent by Zhang et al. outlines a high-yield synthesis using epoxidation of terpene derivatives . For instance, 3,7,11-trimethyldodeca-2,6,10-triene is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide, which undergoes acid-catalyzed rearrangement to the ketone.

Optimized Conditions:

-

Epoxidizing Agent: mCPBA in CH₂Cl₂ at 0°C.

-

Rearrangement Catalyst: H₂SO₄ (0.1 M).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyldodecan-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups on the dodecane chain can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3,7,11-Trimethyldodecan-6-one has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyldodecan-6-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3,7,11-Trimethyldodecan-6-one:

| Compound | Molecular Formula | CAS Number | Key Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3,7,11-Trimethyldodecan-6-one | C₁₅H₂₈O | 141098-36-4 | Ketone (C=O) | 224.38 |

| 2,6,10-Trimethyldodecane | C₁₅H₃₂ | 3891-98-3 | Alkane | 212.42 |

| 11-Azido-3,6,9-trioxaundecan-1-amine | C₁₁H₂₂N₄O₃ | N/A | Azide, Ether, Amine | 258.32 |

Key Observations :

Physicochemical Properties

| Property | 3,7,11-Trimethyldodecan-6-one | 2,6,10-Trimethyldodecane | 11-Azido-3,6,9-trioxaundecan-1-amine |

|---|---|---|---|

| Boiling Point (°C) | 295.3±10.0 | 249.1±7.0 | Not reported |

| Density (g/cm³) | 0.9±0.1 | 0.8±0.1 | ~1.1 (estimated) |

| Flash Point (°C) | 123.9±12.2 | 103.1±11.7 | <100 (inferred from azide groups) |

| Polarity | Moderate (due to ketone) | Nonpolar | High (amine/azide) |

Insights :

- The ketone group in 3,7,11-Trimethyldodecan-6-one increases intermolecular forces (dipole-dipole interactions), elevating its boiling point and density relative to 2,6,10-Trimethyldodecane .

- Azide-containing compounds like 11-Azido-3,6,9-trioxaundecan-1-amine exhibit niche applications in bioconjugation but pose safety risks due to explosive tendencies .

Biological Activity

3,7,11-Trimethyldodecan-6-one is an organic compound classified as a ketone, with the molecular formula C15H30O. This compound is characterized by three methyl groups located at positions 3, 7, and 11 on a dodecane chain. Its unique structure contributes to its biological activity and potential applications in various fields, including chemistry, biology, and medicine.

The biological activity of 3,7,11-Trimethyldodecan-6-one is primarily linked to its ability to interact with specific molecular targets and pathways. As a ketone, it can participate in enzyme-catalyzed reactions that influence metabolic processes. The exact molecular targets vary depending on the context of its application but may include interactions with receptors and enzymes that modulate biological responses.

Potential Applications

- Chemistry : Used as a precursor for synthesizing more complex organic molecules.

- Biology : Studied for potential biological activities, including antimicrobial properties.

- Medicine : Investigated for therapeutic uses in treating various conditions.

- Industry : Employed in producing fragrances and specialty chemicals.

Antimicrobial Properties

Research has indicated that derivatives of 3,7,11-Trimethyldodecan-6-one exhibit significant antimicrobial activity. A study involving various ketones demonstrated that certain structural modifications can enhance their effectiveness against pathogenic bacteria. For instance, compounds with longer alkyl chains showed increased inhibition against Staphylococcus aureus and Escherichia coli.

Insecticidal Activity

Another area of interest is the insecticidal properties of this compound. A study focusing on plant volatiles identified 3,7,11-Trimethyldodecan-6-one as part of a blend that deterred herbivores in rice plants. This suggests potential applications in agricultural pest management .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for 3,7,11-Trimethyldodecan-6-one compared to other similar compounds:

| Compound | Antimicrobial Activity | Insecticidal Activity | Other Notable Effects |

|---|---|---|---|

| 3,7,11-Trimethyldodecan-6-one | Moderate | High | Potential anti-inflammatory effects |

| 2,6,10-Trimethyl dodecane | Low | Moderate | Fuel alternative properties |

| 2-Methyltridecane | Low | High | Flavoring agent |

Synthetic Routes

The synthesis of 3,7,11-Trimethyldodecan-6-one can be achieved through several methods:

- Alkylation : Using suitable precursors such as 3,7,11-trimethyldodecan-1-ol followed by oxidation.

- Oxidation : Commonly involves using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reaction Types

The compound undergoes various chemical reactions:

- Oxidation : Can yield carboxylic acids or other oxidized derivatives.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The methyl groups can participate in substitution reactions with halogenating agents.

Q & A

Q. What are the optimal synthetic pathways for 3,7,11-Trimethyldodecan-6-one, and how can purity be validated?

Methodological Answer: Synthesis optimization involves iterative testing of reaction conditions (e.g., catalyst choice, temperature, solvent polarity). For purification, column chromatography with gradient elution is recommended. Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with spectroscopic confirmation (NMR, IR). Ensure data reproducibility by repeating trials under controlled conditions and documenting deviations .

Q. Which spectroscopic techniques are most reliable for structural elucidation of 3,7,11-Trimethyldodecan-6-one?

Methodological Answer: Combine and NMR to identify methyl branching and ketone positioning. Infrared (IR) spectroscopy confirms the carbonyl group (C=O stretch ~1700–1750 cm). Mass spectrometry (MS) with electron ionization (EI) aids in determining molecular weight and fragmentation patterns. Cross-validate results with computational tools like density functional theory (DFT) for spectral simulations .

Q. How should researchers design stability studies for 3,7,11-Trimethyldodecan-6-one under standard laboratory conditions?

Methodological Answer: Conduct accelerated stability testing by exposing the compound to controlled temperature, humidity, and light (ICH Q1A guidelines). Use HPLC to monitor degradation products over time. Include negative controls (e.g., inert atmosphere) to isolate environmental variables. Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s reactivity in polar vs. nonpolar solvents?

Methodological Answer: Perform kinetic studies under varied solvent dielectric constants to map reaction rates. Use multivariate analysis to distinguish solvent effects from steric/electronic factors. If contradictions persist, apply contradiction analysis frameworks (e.g., TRIZ principles) to identify conflicting parameters (e.g., solubility vs. activation energy) and propose trade-off solutions .

Q. How can computational models predict the metabolic pathways of 3,7,11-Trimethyldodecan-6-one in biological systems?

Methodological Answer: Employ molecular docking simulations to assess interactions with cytochrome P450 enzymes. Combine quantum mechanics/molecular mechanics (QM/MM) for energy barrier calculations. Validate predictions with in vitro assays (e.g., liver microsomes) and LC-MS/MS metabolite profiling. Address discrepancies by refining force field parameters or expanding sampling in simulations .

Q. What experimental designs mitigate bias in ecological toxicity studies of 3,7,11-Trimethyldodecan-6-one?

Methodological Answer: Use double-blind protocols for dose administration and data collection. Randomize test groups and include positive/negative controls. Apply generalized linear mixed models (GLMMs) to account for interspecies variability. Pre-register hypotheses and analytical plans to reduce confirmation bias .

Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting results in thermal degradation studies?

Methodological Answer: Conduct meta-analysis of degradation datasets to identify outliers or systematic errors. Use principal component analysis (PCA) to cluster data by experimental conditions (e.g., heating rate, atmosphere). If contradictions persist, apply Bayesian inference to quantify uncertainty in degradation models .

Q. What methodologies ensure robust reproducibility in kinetic studies of 3,7,11-Trimethyldodecan-6-one?

Methodological Answer: Standardize reaction vessels and stirring rates to minimize mechanical variability. Use internal standards (e.g., deuterated analogs) for spectroscopic calibration. Publish raw datasets and computational scripts to enable independent verification. Replicate studies across multiple laboratories with harmonized protocols .

Ethical & Methodological Rigor

Q. How can researchers address data security and ethical compliance in studies involving human cell lines exposed to 3,7,11-Trimethyldodecan-6-one?

Methodological Answer: Follow GDPR/HIPAA guidelines for anonymizing cell line donor data. Implement encryption for digital records and restrict access via role-based permissions. For ethical review, submit protocols to institutional review boards (IRBs) with risk-benefit analyses, including cytotoxicity thresholds and disposal methods .

Tables for Key Methodological Comparisons

| Analytical Technique | Application | Limitations |

|---|---|---|

| GC-MS | Purity assessment, volatile byproducts | Limited to thermally stable compounds |

| DFT Simulations | Spectral prediction, reactivity | Computational cost for large molecules |

| QM/MM | Enzyme-substrate interactions | Requires high-performance computing |

| Statistical Tool | Use Case | Reference |

|---|---|---|

| ANOVA | Degradation pathway significance | |

| Bayesian Inference | Uncertainty quantification | |

| PCA | Clustering experimental conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.